YAP-TEAD Inhibition: Potency of Verteporfin vs. Competitive Peptide Inhibitor YAP-TEAD-IN-1
Verteporfin disrupts YAP-TEAD transcriptional activity with an IC50 of 2.5 µM . In contrast, the competitive peptide inhibitor YAP-TEAD-IN-1 TFA exhibits a significantly higher potency with an IC50 of 25 nM in similar biochemical assays . While Verteporfin is less potent as a pure YAP-TEAD inhibitor, it provides the unique advantage of dual light-dependent PDT and light-independent YAP inhibition, a combination not offered by the peptide inhibitor. This makes Verteporfin particularly valuable in applications where both modalities may be leveraged.
| Evidence Dimension | Inhibition of YAP-TEAD interaction |
|---|---|
| Target Compound Data | IC50 = 2.5 µM |
| Comparator Or Baseline | YAP-TEAD-IN-1 TFA (IC50 = 25 nM) |
| Quantified Difference | YAP-TEAD-IN-1 is 100-fold more potent in vitro |
| Conditions | Biochemical assay / In vitro |
Why This Matters
Selection depends on the required potency vs. functional breadth: Verteporfin offers combined PDT/YAP inhibition for complex models, while the peptide inhibitor is suitable for studies demanding high-specificity YAP-TEAD blockade.
